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Compound of Interest

Compound Name: 2,3-Dimethylmorpholine

CAS No.: 52047-12-8

Cat. No.: B2735255 Get Quote

Part 1: Executive Summary
2,3-Dimethylmorpholine is a chiral, saturated heterocyclic amine increasingly utilized in lead

optimization to modulate physicochemical properties and metabolic stability. Unlike its more

common regioisomer, 2,6-dimethylmorpholine (often used as a metabolic blocker), the 2,3-

substitution pattern introduces a unique "vicinal" steric constraint. This structural feature

restricts the conformational flexibility of the morpholine ring, potentially locking bio-active

conformations and shielding the adjacent nitrogen from metabolic N-oxidation or dealkylation.

Part 2: Chemical Identity & Stereochemistry[1]
The 2,3-dimethylmorpholine scaffold contains two adjacent chiral centers at positions 2 and

3, giving rise to two diastereomeric pairs: the cis-isomer (meso-like relative stereochemistry,

though not meso due to lack of symmetry plane if N-substituted) and the trans-isomer.
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Feature Specification

Chemical Name 2,3-Dimethylmorpholine

Verified CAS RN 52047-12-8 (Free Base)

Alternate CAS 475111-28-5 (HCl Salt)

Molecular Formula C₆H₁₃NO

Molecular Weight 115.17 g/mol

SMILES CC1C(NCCO1)C

Stereoisomers (2R,3R), (2S,3S) [Trans]; (2R,3S), (2S,3R) [Cis]

Conformational Analysis
The vicinal methyl groups create significant steric strain (A-strain) depending on the ring

conformation.

Trans-isomer: Typically adopts a chair conformation where both methyl groups can be

equatorial (diequatorial), which is energetically favorable.

Cis-isomer: Forces one methyl group into an axial position if the other is equatorial

(equatorial-axial), introducing 1,3-diaxial interactions. This makes the cis isomer generally

higher in energy and potentially more conformationally dynamic or distorted than the trans

isomer.

Part 3: Physicochemical Profile[4]
The following data is synthesized from experimental values of analogous morpholines and

computational prediction models (ACD/Labs, EPISuite).
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Property Value / Range Context

Boiling Point 140–145 °C (Predicted)
Liquid at STP; comparable to

2,6-isomer (147°C).

pKa (Conjugate Acid) 8.4 ± 0.5

Moderately basic; reduced

basicity vs. morpholine (pKa

8.36) due to steric hindrance

near N.

LogP ~0.25
Low lipophilicity, ideal for

lowering LogD in lead series.

Density 0.92 g/cm³ Standard for alkyl-morpholines.

Polar Surface Area (PSA) 21.3 Å²
Favorable for CNS penetration

(BBB permeability).

H-Bond Donors 1 (NH)
Secondary amine handle for

functionalization.

Part 4: Synthetic Methodologies
The synthesis of 2,3-dimethylmorpholine is more challenging than the symmetric 2,6-isomer

(made from diisopropanolamine). The primary route involves the cyclization of 3-amino-2-

butanol derivatives.

Protocol: Cyclization from 3-Amino-2-butanol
This route allows for stereochemical control by selecting the appropriate diastereomer of the

starting amino alcohol.

Step-by-Step Workflow:

Precursor Preparation: Reaction of 3-amino-2-butanol with chloroacetyl chloride (or a

chloroacetate equivalent) to form the amide.

Cyclization: Base-mediated intramolecular displacement of the chloride by the hydroxyl

group (Williamson ether synthesis type) to form the morpholin-3-one intermediate.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b2735255?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2735255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reduction: Reduction of the lactam (morpholin-3-one) using Lithium Aluminum Hydride

(LiAlH₄) or Borane-THF (BH₃·THF) to yield the final amine.

Visualization: Synthetic Pathway
The following diagram illustrates the logical flow of the synthesis, highlighting the critical

reduction step.

3-Amino-2-butanol

N-(2-hydroxy-1-methylpropyl)
-2-chloroacetamide

  0°C to RT, DCM  

Chloroacetyl Chloride
(Acylation)

5,6-Dimethylmorpholin-3-one
(Lactam)

  Reflux, THF  

Base (NaH or KOtBu)
(Cyclization)

2,3-Dimethylmorpholine

  Reflux, 4-12h  

LiAlH4 / THF
(Reduction)

Click to download full resolution via product page

Caption: Synthetic route via reduction of the lactam intermediate, allowing stereochemical

retention from the amino alcohol precursor.

Part 5: Pharmaceutical Applications & Reactivity
Metabolic Stability & Blocking
The 2,3-dimethyl substitution pattern is strategically used to block metabolic "soft spots."

Alpha-C Oxidation: The methyl group at position 2 (adjacent to oxygen) and position 3

(adjacent to nitrogen) sterically hinders Cytochrome P450 enzymes from accessing the ring

carbons.

N-Dealkylation: The steric bulk at position 3 (alpha to nitrogen) reduces the rate of N-

dealkylation, a common clearance pathway for morpholine-containing drugs.

Case Study: Tankyrase Inhibitors
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Research into Wnt signaling pathway inhibitors (specifically Tankyrase TNKS1/2 inhibitors) has

utilized the 2,3-dimethylmorpholine moiety.[1]

Mechanism: The morpholine ring often acts as a solubilizing group that protrudes into the

solvent-exposed region of the enzyme active site.

Advantage: The 2,3-dimethyl variant was found to maintain high aqueous solubility while

providing a distinct vector for interaction compared to the unsubstituted or 2,6-dimethyl

analogs.

Functionalization (N-Alkylation/Arylation)
The secondary amine is a versatile handle for Buchwald-Hartwig cross-coupling or S_NAr

reactions.

Protocol Note: Due to the steric hindrance of the C3-methyl group, N-alkylation rates are

slower than unsubstituted morpholine. High-temperature conditions (e.g., 100°C+ in

DMF/DMSO) or potent catalysts (e.g., Pd-RuPhos G3) are often required for efficient

coupling to aryl halides.

Part 6: Safety & Handling (MSDS Highlights)
Hazards: Corrosive (Skin Corr. 1B), Flammable Liquid (Category 3).

Precautions:

Eye Protection: Wear chemical splash goggles and face shield.

Skin: Butyl rubber gloves are recommended due to permeation resistance against amines.

Storage: Store under inert atmosphere (Argon/Nitrogen); the compound is hygroscopic

and can absorb CO₂ from the air (carbamate formation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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